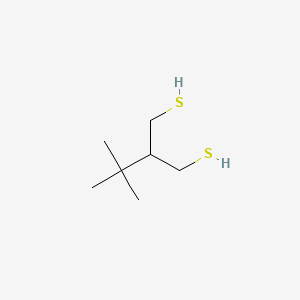
N-(2,3-Dihydro-1H-inden-1-yl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the substitution of the N6 position of adenosine with a 1-indanyl group, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)adenosine typically involves the alkylation of adenosine at the N6 position. One common method is the aromatic nucleophilic substitution (S_NAr) reaction, where adenosine is reacted with an electrophilic indanyl derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the indanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indanyl group.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted adenosine derivatives with different functional groups at the N6 position.
Applications De Recherche Scientifique
N-(2,3-Dihydro-1H-inden-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
N-(2,3-Dihydro-1H-inden-1-yl)adenosine exerts its effects primarily through the activation of adenosine receptors, particularly the A1 and A2A subtypes . The binding of the compound to these receptors leads to the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of potassium channels . These actions result in various physiological effects, such as vasodilation, anti-inflammatory responses, and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position, known for its high affinity for A1 adenosine receptors.
N6-Benzyladenosine: Features a benzyl group at the N6 position and is studied for its cardiovascular effects.
N6-Phenylisopropyladenosine: Contains a phenylisopropyl group and is used in research on adenosine receptor pharmacology.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is unique due to the presence of the indanyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with adenosine receptors, leading to potentially different pharmacological profiles compared to other N6-substituted adenosine derivatives .
Propriétés
Formule moléculaire |
C19H21N5O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12?,13-,15-,16-,19-/m1/s1 |
Clé InChI |
FSKMJUWPFLDDRS-XTMLTMLVSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES canonique |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















